molecular formula C19H25F3N2O5 B565076 N-Boc Fluvoxamine Acid CAS No. 1159977-14-6

N-Boc Fluvoxamine Acid

Número de catálogo: B565076
Número CAS: 1159977-14-6
Peso molecular: 418.4 g/mol
Clave InChI: JACBIZCIQLDEBU-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-Boc Fluvoxamine Acid is the major metabolite of Fluvoxamine . It is a specialty product for proteomics research . The molecular formula is C19H25F3N2O5 .


Synthesis Analysis

A one-pot tandem direct reductive amination of aldehydes with primary amines resulting in N-Boc secondary amines using a (Boc)2O/sodium triacetoxyborohydride (STAB) system is reported .


Molecular Structure Analysis

The molecular formula of this compound is C19H25F3N2O5 . The molecular weight is 418.40700 .


Chemical Reactions Analysis

N-Boc deprotection is a common reaction in pharmaceutical research and development. The use of simple solid Brønsted acid catalysts can achieve continuous N-Boc deprotection of amines, without additional workup steps . Another method for the selective deprotection of the N-Boc group from a structurally diverse set of compounds uses oxalyl chloride in methanol .

Aplicaciones Científicas De Investigación

Fluvoxamine in Mental Health Treatment

  • Treatment of OCD in Children and Adolescents : Fluvoxamine has been found effective in treating pediatric OCD, showing rapid onset of action and good tolerability (Riddle et al., 2001).

  • Efficacy in Adolescent Inpatients : An open-label trial indicated fluvoxamine's potential effectiveness in treating adolescent OCD and depression, though it highlighted the need for careful monitoring of side effects (Apter et al., 1994).

  • Comparison with Behavior Therapy : In a study of Japanese patients with OCD, fluvoxamine was compared with behavior therapy, confirming the effectiveness of both treatments, with behavior therapy showing more significant improvement (Nakatani et al., 2005).

  • Augmentation with Ondansetron : Combining fluvoxamine with ondansetron showed significant beneficial effects in treating moderate to severe OCD (Heidari et al., 2014).

  • Fluvoxamine in Body Dysmorphic Disorder (BDD) : An open clinical trial suggested that fluvoxamine may be effective in treating BDD, with a significant number of patients showing marked improvement (Perugi et al., 1996).

Non-Psychiatric Applications

  • Analysis in Biological Fluids : A spectrofluorometric method was developed for determining fluvoxamine in pharmaceutical formulations and biological fluids, emphasizing the importance of accurate measurement in clinical settings (El-enany, 2007).

  • Role in COVID-19 Treatment : Fluvoxamine's mechanism of action in controlling inflammation via the sigma-1 receptor suggests potential applications in COVID-19 treatment, particularly in mitigating cytokine storm (Sukhatme et al., 2021).

  • Corrosion Inhibition in Oil and Gas : Interestingly, fluvoxamine has been studied as a non-toxic anti-corrosive additive for J55 steel in acidic oil well treatment fluids, indicating its diverse applications beyond psychiatry (Ituen et al., 2017).

Mecanismo De Acción

Target of Action

N-Boc Fluvoxamine Acid is a derivative of Fluvoxamine, a selective serotonin reuptake inhibitor (SSRI). The primary targets of Fluvoxamine are the serotonin transporter and the sigma-1 receptor (S1R) . The serotonin transporter is responsible for the reuptake of serotonin, a neurotransmitter that plays a crucial role in mood regulation. The sigma-1 receptor is a chaperone protein at the endoplasmic reticulum with anti-inflammatory properties .

Mode of Action

Fluvoxamine acts by inhibiting the reuptake of serotonin at the serotonin reuptake pump of the neuronal membrane, enhancing the actions of serotonin on 5HT 1A autoreceptors . This increases the concentration of serotonin in the synaptic cleft, leading to enhanced serotonergic neurotransmission. Fluvoxamine is also an agonist for the sigma-1 receptor, through which it controls inflammation .

Biochemical Pathways

Fluvoxamine’s action on the sigma-1 receptor potentiates nerve-growth factor (NGF)-induced neurite outgrowth in PC 12 cells . Its anti-inflammatory effects likely stem from its regulation of S1R, which modulates innate and adaptive immune responses . The sigma-1 receptor is also an important regulator of inositol-requiring enzyme 1α (IRE1)-driven inflammation .

Pharmacokinetics

Fluvoxamine is extensively metabolized in the liver, and less than 4% of the parent drug is found in urine . The major metabolite fluvoxamine acid represents around 30-60% of fluvoxamine urinary metabolites . It is generated in a two-step process of oxidative demethylation of the methoxy group by CYP2D6 to form the fluvoxaminoalcohol intermediate followed by alcohol dehydrogenase to form fluvoxamine acid .

Result of Action

The action of Fluvoxamine results in a reduction in platelet aggregation, decreased mast cell degranulation, interference with endolysosomal viral trafficking, regulation of inositol-requiring enzyme 1α-driven inflammation, and increased melatonin levels . These effects collectively have a direct antiviral effect, regulate coagulopathy, or mitigate cytokine storm, which are known hallmarks of severe COVID-19 .

Action Environment

The action of Fluvoxamine can be influenced by environmental factors such as the presence of other drugs. Fluvoxamine inhibits oxidative drug metabolizing enzymes, particularly CYPIA2, and less potently CYP3A4 and CYP2D6 . This suggests the need for careful dosage adjustment when used together with some drugs that have a narrow therapeutic range to minimize inhibiting their metabolism .

Análisis Bioquímico

Biochemical Properties

N-Boc Fluvoxamine Acid plays a significant role in biochemical reactions, particularly in the context of proteomics research. It interacts with various enzymes, proteins, and other biomolecules. One of the primary interactions is with the sigma-1 receptor, a chaperone protein located at the endoplasmic reticulum. This compound acts as an agonist for the sigma-1 receptor, modulating its activity and influencing various cellular processes. Additionally, it interacts with cytochrome P450 enzymes, particularly CYP1A2 and CYP2D6, which are involved in its metabolism .

Cellular Effects

This compound exerts several effects on different types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, its interaction with the sigma-1 receptor leads to the regulation of inflammatory responses and neuroprotection. This compound also affects the endocytic trafficking of proteins, such as the SARS-CoV-2 spike protein, by enhancing fluid-phase endocytosis and accumulation in early endosomes .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules and modulation of enzyme activity. As an agonist for the sigma-1 receptor, it enhances the receptor’s chaperone function, leading to the regulation of inositol-requiring enzyme 1α-driven inflammation and increased neurite outgrowth. This compound also inhibits acid sphingomyelinase, which plays a role in cellular stress responses and inflammation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable, but its degradation products can influence long-term cellular function. Studies have shown that this compound maintains its activity over extended periods, with a half-life of approximately 30 hours. Long-term exposure to the compound can lead to sustained modulation of inflammatory responses and neuroprotection .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits neuroprotective and anti-inflammatory effects. At higher doses, it can lead to adverse effects such as central nervous system depression and toxicity. The threshold for these effects depends on the specific animal model and the duration of exposure .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily mediated by cytochrome P450 enzymes. The major metabolic pathway involves oxidative demethylation by CYP2D6, followed by further metabolism by alcohol dehydrogenase to form fluvoxaminoalcohol and fluvoxamine acid. These metabolites are then excreted in the urine .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It is well-absorbed and distributed homogeneously in the brain and other tissues. The compound interacts with transporters and binding proteins, facilitating its localization and accumulation in specific cellular compartments .

Subcellular Localization

The subcellular localization of this compound is primarily in the endoplasmic reticulum, where it interacts with the sigma-1 receptor. This localization is crucial for its activity and function, as it modulates various cellular processes, including protein folding and stress responses. The compound may also localize to other organelles, depending on the specific cellular context .

Propiedades

{ "Design of the Synthesis Pathway": "The synthesis pathway of N-Boc Fluvoxamine Acid involves the protection of the amine group in fluvoxamine followed by oxidation and deprotection reactions to obtain the final compound.", "Starting Materials": ["Fluvoxamine", "Boc anhydride", "Dichloromethane", "Hydrochloric acid", "Sodium hydroxide", "Sodium bicarbonate", "Potassium permanganate", "Tetrahydrofuran", "Diethyl ether"], "Reaction": ["1. Dissolve fluvoxamine in dichloromethane and add Boc anhydride and a catalytic amount of hydrochloric acid. Stir the mixture at room temperature for 24 hours.", "2. Add sodium bicarbonate solution to the reaction mixture to neutralize the excess acid. Extract the product with dichloromethane and dry over anhydrous sodium sulfate.", "3. Concentrate the solution and dissolve the product in tetrahydrofuran. Add potassium permanganate and stir at room temperature for 2 hours.", "4. Quench the reaction with sodium bisulfite solution and extract the product with dichloromethane. Dry over anhydrous sodium sulfate and concentrate the solution.", "5. Dissolve the product in diethyl ether and add hydrochloric acid to remove the Boc protecting group. Extract the product with dichloromethane and dry over anhydrous sodium sulfate.", "6. Concentrate the solution and recrystallize the product from diethyl ether to obtain N-Boc Fluvoxamine Acid."] }

Número CAS

1159977-14-6

Fórmula molecular

C19H25F3N2O5

Peso molecular

418.4 g/mol

Nombre IUPAC

5-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxyimino]-5-[4-(trifluoromethyl)phenyl]pentanoic acid

InChI

InChI=1S/C19H25F3N2O5/c1-18(2,3)29-17(27)23-11-12-28-24-15(5-4-6-16(25)26)13-7-9-14(10-8-13)19(20,21)22/h7-10H,4-6,11-12H2,1-3H3,(H,23,27)(H,25,26)

Clave InChI

JACBIZCIQLDEBU-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)NCCON=C(CCCC(=O)O)C1=CC=C(C=C1)C(F)(F)F

SMILES canónico

CC(C)(C)OC(=O)NCCON=C(CCCC(=O)O)C1=CC=C(C=C1)C(F)(F)F

Sinónimos

(E)-δ-[(2-tert-Butyloxycarbonylaminoethoxy)imino]-4-(trifluoromethyl)benzenepentanoic Acid; 

Origen del producto

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Boc Fluvoxamine Acid
Reactant of Route 2
Reactant of Route 2
N-Boc Fluvoxamine Acid
Reactant of Route 3
N-Boc Fluvoxamine Acid
Reactant of Route 4
Reactant of Route 4
N-Boc Fluvoxamine Acid
Reactant of Route 5
N-Boc Fluvoxamine Acid
Reactant of Route 6
Reactant of Route 6
N-Boc Fluvoxamine Acid

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.